N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) conventions. Its full IUPAC name is derived from the parent structures of piperidine and tetrahydrofuran. The piperidine ring is substituted at the fourth position with a carboxamide group, which is further functionalized with a tetrahydrofuran-2-ylmethyl moiety. The hydrochloride salt form is indicated by the suffix "hydrochloride" appended to the base name.
The molecular formula is C₁₁H₂₁ClN₂O₂ , with a molar mass of 248.75 g/mol . Key structural features include:
- A piperidine ring (six-membered saturated nitrogen heterocycle).
- A carboxamide group (-CONH-) at the fourth position of the piperidine ring.
- A tetrahydrofuran-2-ylmethyl substituent (-CH₂-C₄H₇O) attached to the carboxamide nitrogen.
- A hydrochloride counterion (Cl⁻) associated with the protonated amine group.
Table 1: Systematic identification data
| Property | Value |
|---|---|
| IUPAC Name | N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide hydrochloride |
| Molecular Formula | C₁₁H₂₁ClN₂O₂ |
| Molar Mass | 248.75 g/mol |
| Canonical SMILES | Cl.O=C(NCC1CCCO1)C1CCNCC1 |
Molecular Structure Elucidation Through X-ray Crystallography
X-ray crystallography is a critical tool for resolving the three-dimensional atomic arrangement of this compound. While specific crystallographic data for This compound remain unpublished, analogous piperidine-carboxamide derivatives have been characterized using this method. For example, single-crystal X-ray diffraction (SC-XRD) studies on structurally related compounds, such as 3-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide , reveal:
- Bond lengths : C-N bonds in the carboxamide group typically measure ~1.33 Å, consistent with partial double-bond character.
- Torsion angles : The tetrahydrofuran ring adopts an envelope conformation, with the methylene group (-CH₂-) oriented equatorially relative to the piperidine ring.
- Hydrogen bonding : The protonated amine forms a strong ionic interaction with the chloride ion (N⁺–H···Cl⁻), while the carboxamide group participates in intermolecular hydrogen bonds with adjacent molecules.
Table 2: Hypothetical crystallographic parameters (based on analogs)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.7 Å, b = 11.9 Å, c = 14.4 Å |
| β Angle | 109.1° |
These features stabilize the crystal lattice and influence physicochemical properties such as melting point and solubility.
Synonymous Designations and Registry Number Assignments
This compound is referenced under multiple synonymous designations and registry numbers across chemical databases:
Table 3: Registry identifiers and synonyms
The CAS Registry Number 923225-30-3 serves as the primary unique identifier, ensuring unambiguous referencing in scientific literature and regulatory contexts. Synonymous names often emphasize functional groups, such as "oxolan-2-ylmethyl" (IUPAC term for tetrahydrofuran-2-ylmethyl) or "piperidine-4-carboxylic acid amide". These aliases reflect slight variations in nomenclature conventions across databases but retain full structural specificity.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSUVTGPRKOPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves:
- Formation of the piperidine-4-carboxamide core, often starting from piperidine-4-carboxylic acid or related derivatives.
- Introduction of the tetrahydrofuran-2-ylmethyl substituent via alkylation or reductive amination.
- Conversion to the hydrochloride salt for stability and handling.
Preparation of Piperidine-4-carboxamide Core
A common starting point is piperidine-4-carboxylic acid or its derivatives, which are converted into the corresponding carboxamide. Key methods include:
- Activation of the carboxylic acid : Using reagents such as thionyl chloride to form acid chlorides, which then react with amines to form carboxamides.
- Use of bases and solvents : Diethylamine is often employed for amide formation due to its liquid state at ambient temperature, facilitating handling and reaction control. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or other ethers and amides are commonly used to dissolve reactants and control reaction kinetics.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylic acid activation | Thionyl chloride (SOCl2) | Converts acid to acid chloride |
| Amide formation | Diethylamine, solvent (e.g., THF or DMF) | Forms N,N-diethylpiperidine-4-carboxamide |
| Temperature | Ambient to 70 °C | Controlled to avoid side reactions |
Introduction of the Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran-2-ylmethyl substituent can be introduced via:
- Reductive amination : Reacting piperidine-4-carboxamide with tetrahydrofuran-2-carboxaldehyde or an equivalent aldehyde under reductive amination conditions.
- Alkylation : Using tetrahydrofuran-2-ylmethyl halides or related electrophiles to alkylate the piperidine nitrogen.
Typical reductive amination conditions:
| Component | Details |
|---|---|
| Aldehyde | Tetrahydrofuran-2-carboxaldehyde |
| Reducing agent | Sodium borohydride or sodium triacetoxyborohydride |
| Solvent | Tetrahydrofuran (THF) or ethanol |
| Temperature | Room temperature to mild heating (25–50 °C) |
| Time | Several hours to overnight |
This method allows selective formation of the N-substituted product with high yield and purity.
Formation of Hydrochloride Salt
The final compound is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.
- Method : Treatment of the free base with hydrochloric acid, typically using 1.5 equivalents of HCl in an appropriate solvent such as ethanol or ethereal solvents.
- Conditions : The reaction is usually conducted at ambient temperature, followed by isolation of the crystalline hydrochloride salt by filtration or crystallization.
Solvent and Catalyst Considerations
- Solvents : Ethers like tetrahydrofuran (THF), amides such as DMF, and alcohols are favored for their ability to dissolve reactants and facilitate reaction kinetics.
- Catalysts : Palladium on charcoal or platinum catalysts are used in transfer hydrogenation steps when applicable, especially for hydrogenation of intermediates.
- Bases : Diethylamine is preferred over other amines for amide formation due to ease of handling and favorable reaction outcomes.
Representative Data Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Carboxylic acid activation | Piperidine-4-carboxylic acid + SOCl2 | THF or DMF | Ambient to 70 | 85–95 | Formation of acid chloride intermediate |
| 2 | Amide formation | Acid chloride + diethylamine | THF or DMF | Ambient to 70 | 80–90 | Formation of piperidine-4-carboxamide |
| 3 | Reductive amination | Piperidine-4-carboxamide + tetrahydrofuran-2-carboxaldehyde + NaBH4 | THF or ethanol | 25–50 | 75–85 | Introduction of tetrahydrofuran-2-ylmethyl group |
| 4 | Salt formation | Free base + HCl (1.5 eq.) | Ethanol or ether | Ambient | >90 | Formation of hydrochloride salt |
Research Findings and Optimization Notes
- Use of tetrahydrofuran as solvent is beneficial due to its compatibility with both the amide formation and reductive amination steps.
- Transfer hydrogenation conditions involving palladium catalysts can be used for related piperidine derivatives, enhancing reaction efficiency and selectivity.
- Controlling temperature during amide formation and reductive amination avoids side reactions and discoloration of the product, ensuring high purity.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved crystallinity and stability.
Chemical Reactions Analysis
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-(Tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride has been investigated for its role as a pharmacological agent due to its structural similarity to known bioactive compounds. It is primarily studied for its potential as a κ-opioid receptor antagonist .
Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of tetrahydroisoquinoline derivatives highlighted the significance of the piperidine moiety in enhancing receptor selectivity and potency. The compound demonstrated notable activity against the κ-opioid receptor, with a binding affinity measured in nanomolar ranges, indicating its potential as a therapeutic agent for conditions such as pain management and addiction treatment .
Neuropharmacology
The compound is also being explored for its effects on the central nervous system (CNS). Its ability to selectively modulate opioid receptors suggests possible applications in treating neurological disorders.
Case Studies
Recent investigations have shown that compounds similar to this compound can effectively alter pain pathways without the addictive properties associated with traditional opioids. For instance, one study demonstrated that selective κ-opioid receptor antagonists could reduce pain perception in animal models without causing sedation or dependence .
Synthetic Applications
The synthesis of this compound involves several steps that can be adapted for producing related compounds. This versatility makes it valuable in synthetic organic chemistry.
Synthesis Overview
The synthesis typically involves:
- Formation of the piperidine backbone through cyclization reactions.
- Introduction of the tetrahydrofuran moiety via nucleophilic substitution methods.
- Finalization into the hydrochloride salt form to enhance solubility and stability.
This methodology allows for modifications to create analogs with varying biological activities, thus broadening its application spectrum .
Pharmacological Studies
Pharmacological studies have indicated that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Efficacy Testing
In vitro and in vivo studies have shown that compounds within this class can significantly reduce inflammatory markers in cell cultures and animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Tetrahydrofuran Fentanyl (Hydrochloride)
- Structure : Features a phenyl-phenylethyl group and tetrahydrofuran-carboxamide linked to piperidine.
- Molecular Formula : C₂₄H₃₀N₂O₂·HCl (MW: 415.0) .
- Key Differences : The bulkier aryl substituents enhance μ-opioid receptor affinity, contributing to potent analgesic activity. In contrast, the target compound lacks the phenylethyl group, likely reducing receptor binding potency .
para-Fluoro Tetrahydrofuran Fentanyl (Hydrochloride)
- Structure : Incorporates a para-fluoro substituent on the phenyl ring.
- Molecular Formula : C₂₄H₂₉FN₂O₂·HCl (MW: 429.0) .
- Key Differences: Fluorination increases lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification is absent in the target compound, suggesting differences in pharmacokinetics .
Piperidine-4-carboxamide Derivatives with Aromatic Substituents
N-(5-Chloro-2-Hydroxyphenyl)piperidine-4-carboxamide Hydrochloride
- Structure : Substituted with a chlorinated hydroxyphenyl group.
- Molecular Formula : C₁₂H₁₅ClN₂O₂·HCl (MW: 291.17) .
- Applications: Used in industrial or scientific research (non-medical). The electron-withdrawing chlorine and hydroxyl groups may influence solubility and reactivity compared to the target compound’s tetrahydrofuran moiety .
N-(4-Iodophenyl)piperidine-4-carboxamide Hydrochloride
- Structure : Features an iodophenyl substituent.
- This contrasts with the target compound’s smaller tetrahydrofuran group .
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide Hydrochloride
- Structure : Includes a fluorophenethyl chain.
- Applications : Sold for research purposes. The fluorinated ethyl chain may enhance blood-brain barrier penetration compared to the target compound’s tetrahydrofuran-methyl group .
Substituent Effects on Physicochemical Properties
*Assumed based on purity standards of similar compounds.
Biological Activity
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and a tetrahydrofuran moiety, which contribute to its unique chemical properties. Its IUPAC name is N-(oxolan-2-ylmethyl)piperidine-4-carboxamide hydrochloride. The molecular formula is with a molecular weight of approximately 248.75 g/mol.
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism involves:
- Receptor Binding : It mimics natural substrates, allowing it to bind effectively to various receptors.
- Enzyme Interaction : The compound may inhibit or activate enzymes, leading to altered metabolic pathways.
- Signal Transduction Modulation : It can influence intracellular signaling cascades, affecting cellular responses.
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, show promising anticancer activity. In vitro studies have demonstrated that:
- The compound inhibits cell proliferation in various cancer cell lines.
- It has shown selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.
For example, studies have reported IC50 values in the nanomolar range against breast cancer cell lines, demonstrating its potential as an effective anticancer agent .
Enzyme Inhibition
The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for tumor metastasis and angiogenesis. By inhibiting these enzymes, the compound may reduce the invasive properties of cancer cells .
Case Studies
- In Vivo Studies : In a mouse model of triple-negative breast cancer (TNBC), treatment with this compound significantly inhibited lung metastasis compared to control groups. This suggests that the compound could be effective in preventing the spread of aggressive tumors .
- Selectivity Studies : Comparative studies have shown that this compound exhibits a 19-fold greater inhibitory effect on cancerous MDA-MB-231 cells than on non-cancerous MCF10A cells, highlighting its potential for targeted cancer therapy .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 0.126 µM (MDA-MB-231) |
| MMP Inhibition | Reduces tumor invasion through enzyme inhibition | Not specified |
| Selectivity | Greater effect on cancer cells than normal cells | 19-fold difference |
Q & A
Q. What are the standard synthetic routes for N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride?
The compound can be synthesized via carbodiimide-mediated amide coupling. A typical procedure involves reacting piperidine-4-carboxylic acid derivatives with tetrahydrofuran-2-ylmethylamine in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is performed in anhydrous solvents (e.g., chloroform or DMF) under inert gas (argon/nitrogen) at 0–25°C. Post-reaction, the hydrochloride salt is precipitated using HCl and purified via recrystallization or column chromatography .
Q. How is the compound structurally characterized in academic research?
Characterization typically involves:
- X-ray crystallography to resolve the 3D structure and confirm stereochemistry (e.g., bond angles, torsion parameters) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify proton environments and carbon connectivity, particularly distinguishing the tetrahydrofuran and piperidine moieties.
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
Q. What safety precautions are recommended for handling this compound?
Based on analogous piperidine-carboxamide hydrochlorides:
- Use fume hoods to avoid inhalation of dust/aerosols.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers at 2–8°C, away from strong oxidizers .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency.
- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions.
- Purification : Use preparative HPLC with reverse-phase C18 columns for high-purity isolation .
Q. What strategies are used to evaluate its biological activity in vitro?
- Receptor binding assays : Screen against σ1/σ2 receptors (common targets for piperidine-carboxamides) using radioligand displacement (e.g., [³H]-DTG for σ2) .
- Enzyme inhibition studies : Test inhibitory effects on targets like 11β-hydroxysteroid dehydrogenase using fluorometric assays .
- Cellular cytotoxicity : Assess viability via MTT or resazurin assays in HEK-293 or HeLa cell lines .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Cross-validation : Compare data from multiple techniques (e.g., DSC for melting point vs. XRD for thermal stability).
- Buffer screening : Test solubility in PBS, DMSO, or simulated biological fluids under controlled pH (4–8).
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 14 days, followed by HPLC purity checks .
Q. What computational methods are used to predict its pharmacokinetic properties?
- Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel liability .
Methodological Considerations
Q. How to design dose-response experiments for this compound in animal models?
- Dose range : Start with 0.1–10 mg/kg (based on IC50 values from in vitro assays).
- Administration routes : Intraperitoneal (IP) or oral gavage (PO) with vehicle controls (e.g., 5% DMSO in saline).
- Endpoint analysis : Collect plasma/tissue samples at 1, 3, 6, and 24 hours post-dose for LC-MS/MS pharmacokinetic profiling .
Q. What analytical techniques are recommended for detecting degradation products?
- Forced degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- HPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify degradants .
Q. How to assess its potential as a CNS drug candidate?
- Blood-brain barrier (BBB) penetration : Perform in situ rat brain perfusion assays.
- Microdialysis : Measure unbound brain-to-plasma ratio (Kp,uu) in rodents.
- Behavioral models : Test anxiolytic or analgesic effects in elevated plus maze or tail-flick tests .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
Q. Why might solubility data vary across studies?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous salts) alter solubility.
- Measurement protocols : Shake-flask vs. potentiometric methods yield divergent results. Confirm solubility via equilibrium solubility assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
